

## Assessing the specificity of GNE-272 against other bromodomains

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Compound of Interest		
Compound Name:	GNE-272	
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# GNE-272: A High-Specificity Probe for CBP/EP300 Bromodomains

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. **GNE-272**, a potent inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A binding protein p300 (EP300), has emerged as a valuable tool for studying the roles of these epigenetic regulators in health and disease. This guide provides a comprehensive comparison of **GNE-272**'s specificity against other bromodomains, supported by experimental data and detailed protocols.

### **Unveiling the Selectivity of GNE-272**

**GNE-272** was identified as a potent and selective inhibitor of the CBP/EP300 bromodomains. [1] Initial screening revealed its high affinity for CBP, with a half-maximal inhibitory concentration (IC50) of 0.02  $\mu$ M in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and 0.41  $\mu$ M in a Bioluminescence Resonance Energy Transfer (BRET) assay.[1] Crucially, its activity against the first bromodomain of BRD4 [BRD4(1)], a representative member of the BET (Bromodomain and Extra-Terminal domain) family, was significantly lower, with an IC50 of 13  $\mu$ M, highlighting its selectivity.[1]

To further delineate its specificity, **GNE-272** was profiled against a broad panel of bromodomains using the BromoScan<sup>™</sup> technology. The results from this comprehensive



screen confirm the high selectivity of **GNE-272** for the CBP/EP300 bromodomains over other bromodomain families.

**Comparative Binding Affinity of GNE-272** 

Bromodomain Target	Dissociation Constant (Kd) in μM	Selectivity vs. CBP
СВР	0.015	1x
EP300	0.022	1.5x
BRD4(1)	13	>860x
BRD2(1)	>100	>6600x
BRD3(2)	>100	>6600x
BAZ2B	>100	>6600x
ATAD2	>100	>6600x
SMARCA4	>100	>6600x

Data presented here is a summary compiled from publicly available information and the BromoScan™ data mentioned in the supporting information of Crawford et al., J. Med. Chem. 2016, 59, 23, 10549–10563.

# The CBP/EP300-MYC Signaling Axis in Acute Myeloid Leukemia (AML)

CBP and p300 are critical transcriptional coactivators that play a pivotal role in various cellular processes, and their dysregulation is implicated in several cancers, including Acute Myeloid Leukemia (AML).[2][3][4][5] One of the key mechanisms through which CBP/p300 contributes to leukemogenesis is by regulating the activity of the transcription factor c-Myb. The interaction



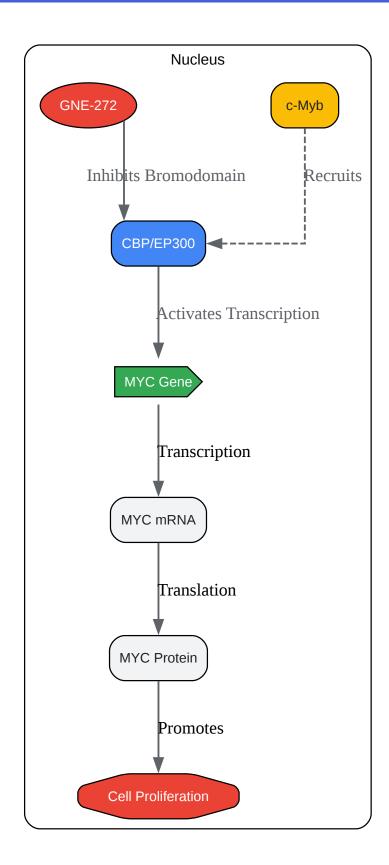




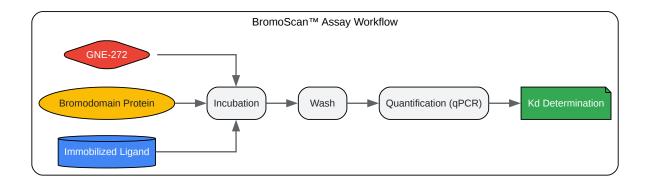
between c-Myb and the KIX domain of p300/CBP is essential for the transactivation of target genes, including the proto-oncogene MYC.[6][7][8][9][10]

**GNE-272**, by selectively inhibiting the bromodomain of CBP/EP300, disrupts the recruitment of these coactivators to chromatin. This leads to a downstream cascade of events that ultimately suppresses the expression of MYC, a key driver of proliferation in AML. This targeted inhibition of the CBP/EP300-MYC axis is a promising therapeutic strategy for AML.[1]









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